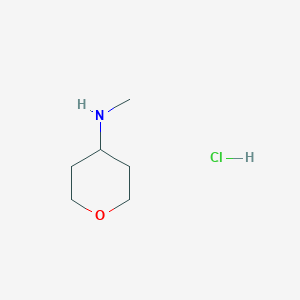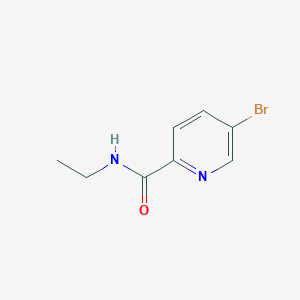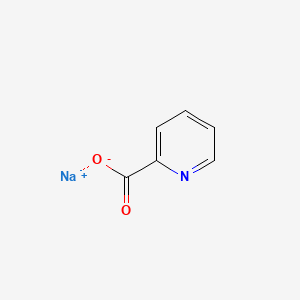
Sodium pyridine-2-carboxylate
Vue d'ensemble
Description
Sodium pyridine-2-carboxylate, also known as Sodium 1-Oxy-Pyridine-2-Carboxylate, is a chemical compound with the linear formula C6H4NNaO3 . It has a molecular weight of 161.093 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Pyridinium salts, which include Sodium pyridine-2-carboxylate, have been synthesized through various methods . One method involves the reaction of 2,n-pyridinedicarboxylic acids with the base guanylhydrazine bicarbonate in different mole ratios .Molecular Structure Analysis
The molecular structure of Sodium pyridine-2-carboxylate is characterized by its linear formula C6H4NNaO3 . Pyridinium salts, including Sodium pyridine-2-carboxylate, are structurally diverse and are found in many natural products and bioactive pharmaceuticals .Chemical Reactions Analysis
Pyridinium salts, including Sodium pyridine-2-carboxylate, have been known to react with water to form carboxylic acids . They also react with alcohols to form esters and with amines to form amides .Physical And Chemical Properties Analysis
Sodium pyridine-2-carboxylate is a solid at 20 degrees Celsius . It is completely soluble in water, very slightly soluble in ethanol, and insoluble in ether . The pH of its clear solutions is in the range of 3.6-4.0 .Applications De Recherche Scientifique
1. Thermal and Spectroscopic Properties
Sodium pyridine-2-carboxylate demonstrates significant thermal and spectroscopic properties. In a study, the thermal behavior and spectroscopic characteristics of light lanthanide complexes with pyridine-2,5-dicarboxylic acid were explored. This research showed the stability of these complexes and their decomposition patterns into metal oxides, highlighting the material's relevance in thermal analysis and spectroscopy (Rzączyńska et al., 2010).
2. Reaction Kinetics and Catalysis
The kinetics of reactions involving sodium carboxylate have been studied, particularly using pyridine 1-oxide as an inverse phase-transfer catalyst. This research provides insights into the reaction rates and the effects of carboxylate ion concentrations, contributing to our understanding of reaction mechanisms in organic chemistry (Wang et al., 1995).
3. Electrode Material for Batteries
Sodium pyridine-2-carboxylate has been studied for its potential as an anode material in organic sodium-ion batteries. Research indicates that this material can reversibly insert/release sodium ions, showing high capacity and good cyclability. These findings are crucial for developing new, efficient battery technologies (Padhy et al., 2018).
4. Complex Formation and Coordination Chemistry
Studies have shown the ability of sodium pyridine-2-carboxylate to form complexes with various metals. These complexes exhibit interesting structural and bonding properties, which are significant for understanding coordination chemistry and developing new materials (Gupta et al., 1999).
5. Insecticidal Applications
Research into pyridine derivatives, including sodium pyridine-2-carboxylate, has indicated potential insecticidal properties. These studies are crucial for the development of new, effective insecticides for agricultural use (Bakhite et al., 2014).
6. Extraction and Separation Techniques
Sodium pyridine-2-carboxylate has been utilized in reactive extraction techniques, particularly for recovering carboxylic acids from dilute solutions. This application is significant in the context of industrial processes, especially in pharmaceutical and agricultural product manufacturing (Datta & Kumar, 2014).
Safety And Hazards
The safety data sheet for Pyridine, a related compound, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes skin and eye irritation . The same precautions should be taken when handling Sodium pyridine-2-carboxylate until more specific information is available.
Propriétés
IUPAC Name |
sodium;pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2.Na/c8-6(9)5-3-1-2-4-7-5;/h1-4H,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEBKHAOAHYZHT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
98-98-6 (Parent) | |
| Record name | 2-Pyridinecarboxylic acid, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057665051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70886237 | |
| Record name | 2-Pyridinecarboxylic acid, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70886237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium pyridine-2-carboxylate | |
CAS RN |
57665-05-1 | |
| Record name | 2-Pyridinecarboxylic acid, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057665051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyridinecarboxylic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pyridinecarboxylic acid, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70886237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1592588.png)
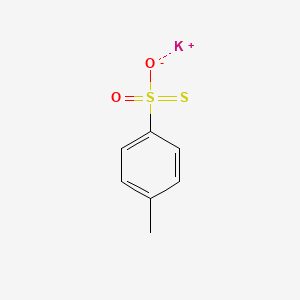
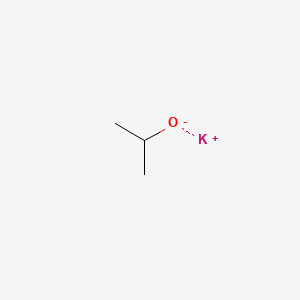
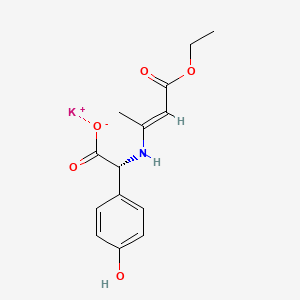
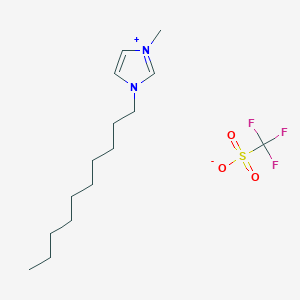
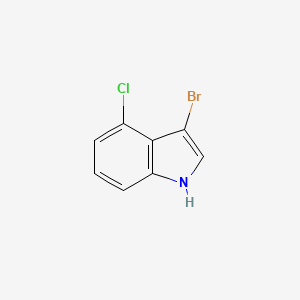
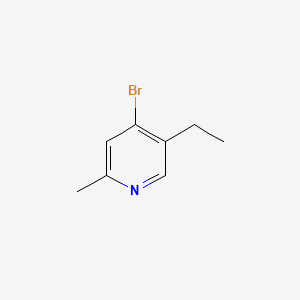
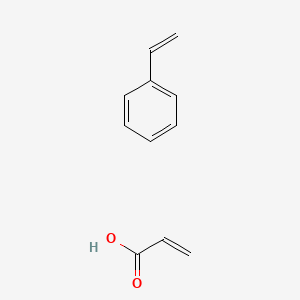
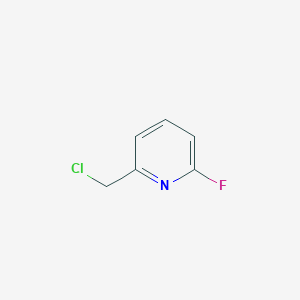
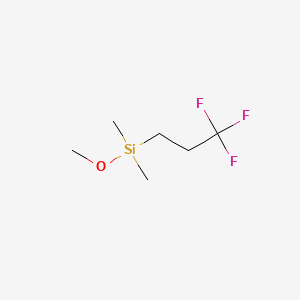

![6-Chloropyrido[3,4-D]pyrimidine](/img/structure/B1592607.png)
